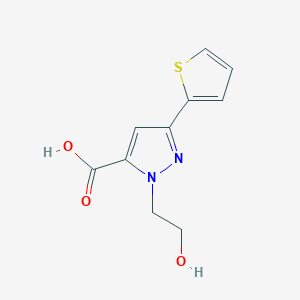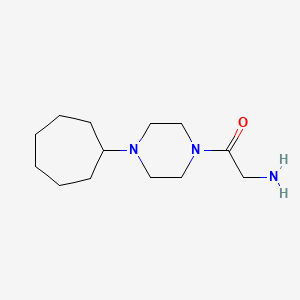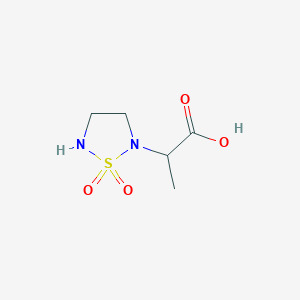
Ácido 2-(1,1-Dióxido-1,2,5-tiadiazolidin-2-il)propanoico
Descripción general
Descripción
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)propanoic acid is a chemical compound with the molecular formula C5H10N2O4S and a molecular weight of 194.21 g/mol . This compound is characterized by the presence of a thiadiazolidine ring with a dioxido functional group and a propanoic acid moiety. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Aplicaciones Científicas De Investigación
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)propanoic acid has several scientific research applications:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups to form the thiadiazolidine ring. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that similar principles apply on a larger scale. Industrial synthesis would involve optimizing reaction conditions for higher yields and purity, as well as implementing safety and environmental controls to manage any hazardous by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido group to other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce different functionalized thiadiazolidine compounds .
Mecanismo De Acción
The mechanism of action of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The dioxido group can participate in redox reactions, influencing cellular processes. The thiadiazolidine ring may interact with enzymes or receptors, modulating their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
4-(1,1-Dioxido-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid: This compound has a similar thiadiazolidine ring but with a benzoic acid moiety instead of propanoic acid.
1,2,5-Thiadiazole 1,1-dioxides: These compounds share the thiadiazolidine ring structure but differ in their substituents and functional groups.
Uniqueness
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its propanoic acid moiety allows for unique interactions in biological systems compared to similar compounds with different substituents .
Propiedades
IUPAC Name |
2-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4S/c1-4(5(8)9)7-3-2-6-12(7,10)11/h4,6H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDKUWRJIJQHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCNS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


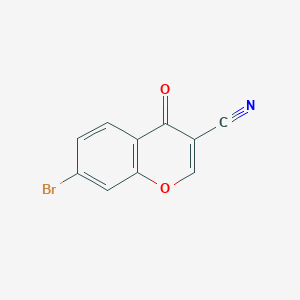
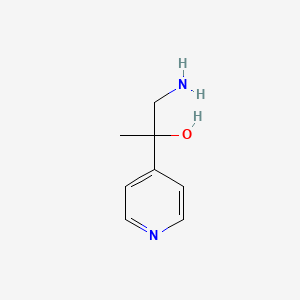

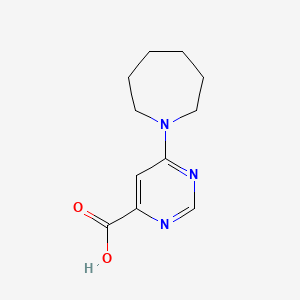
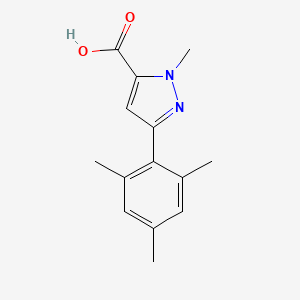
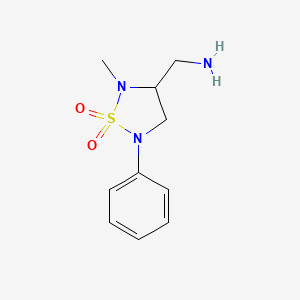
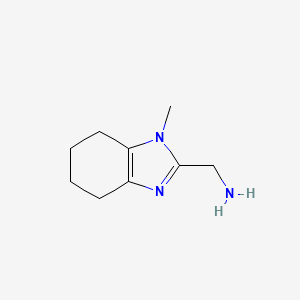
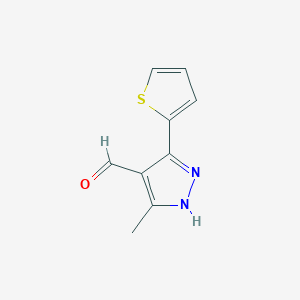
![(1-(2-methoxyethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1470205.png)
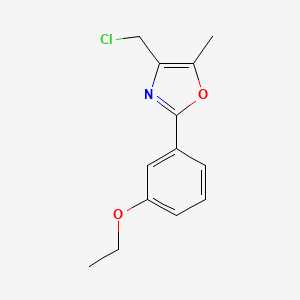
![2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1470209.png)
